N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound classified under triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms, recognized for their diverse biological activities and applications in medicinal chemistry. This specific compound features a triazole ring that is substituted with an ethylphenyl group, a methyl group, and a phenyl group, which enhances its potential for various chemical and biological investigations.
The synthesis of N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves several key steps:
In industrial settings, optimization of these synthetic routes is crucial for achieving high yields and purity. Techniques such as continuous flow reactors may be utilized during the cycloaddition step, while advanced purification methods like chromatography and crystallization can be employed afterward.
The molecular structure of N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be represented as follows:
The compound has a molecular weight of approximately 306.36 g/mol. Its structural features include a triazole ring that contributes to its biological activity .
N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions:
The stability and reactivity of this compound allow it to serve as a versatile building block in organic synthesis and medicinal chemistry.
The mechanism of action for compounds containing 1,2,3-triazoles often involves their interaction with biological targets such as enzymes or receptors. For instance, these compounds have been shown to exhibit significant anticancer and antimicrobial activities by interfering with cellular processes.
Research indicates that some 1,2,3-triazoles induce apoptosis in cancer cells by increasing reactive oxygen species levels and disrupting mitochondrial membrane potential . Additionally, they may act as inhibitors of key enzymes involved in disease processes.
N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is typically a solid at room temperature with moderate solubility in organic solvents.
The compound exhibits stability under standard laboratory conditions but may react under specific conditions such as extreme pH or temperature changes. Its melting point and boiling point are not explicitly stated in the available literature but are essential for practical applications .
N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several notable applications:
The 1,2,3-triazole-carboxamide core represents a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity, metabolic stability, and spatial geometry. The triazole ring’s dipole moment (∼5 D) facilitates dipole-dipole interactions and water solubility, while its aromatic character enables π-π stacking with biological targets . The carboxamide moiety (–CONH–) provides critical hydrogen-bond donor/acceptor pairs, enhancing target binding affinity. This dual functionality enables the scaffold to act as a bioisostere for peptide bonds or carboxylic acids, improving pharmacokinetic properties [6].
Crystallographic studies reveal that substituents at the 1-, 4-, and 5-positions significantly influence molecular conformation. For example, cyclopropyl at C5 adopts a perpendicular orientation (55.6° dihedral angle) relative to the triazole plane, optimizing hydrophobic contacts [6]. Intermolecular forces in crystal packing include dominant H⋯H interactions (55.5%), with substantial contributions from N⋯H/H⋯N (15.4%) and O⋯H/H⋯O (12.9%) contacts – features critical for solid-state formulation and solubility [6].
Table 1: Intermolecular Interactions in 1,2,3-Triazole-Carboxamide Crystals
Interaction Type | Contribution to Hirshfeld Surface (%) | Biological Relevance |
---|---|---|
H⋯H | 55.5 | Lipophilic domain packing |
N⋯H/H⋯N | 15.4 | Target hydrogen bonding |
C⋯H/H⋯C | 13.2 | Hydrophobic pocket binding |
O⋯H/H⋯O | 12.9 | Solubility & protein binding |
Data derived from crystallographic analysis of representative analogs [6]
This compound exhibits three optimized pharmacophoric elements:
Structure-activity relationship (SAR) studies demonstrate that ethyl substitution optimizes activity: para-methyl analogs show 2-fold reduced PXR binding affinity (IC₅₀ = 0.65 μM) versus para-ethyl derivatives (IC₅₀ = 0.28 μM), attributed to improved van der Waals contacts [2]. Similarly, antimicrobial screens reveal that ortho-ethyl enhances activity against S. aureus (MIC = 8 μg/mL) compared to ortho-methyl (MIC = 16 μg/mL) .
Table 2: Pharmacophoric Optimization via Substituent Effects
Position | Substituent | Biological Effect (vs. Parent) | Target Relevance |
---|---|---|---|
N1 | Phenyl | Baseline activity | Aromatic stacking |
C4 | p-Ethylphenyl | 2.3x PXR binding affinity ↑ | Hydrophobic pocket filling |
C5 | Methyl | 3x metabolic stability ↑ | Steric protection |
Carboxamide | p-Ethylaniline | Balanced logD (2.8) | Membrane permeability |
Data synthesized from PXR inhibitor optimization [2] and antimicrobial SAR
1,2,3-Triazole-carboxamides emerged from click chemistry advancements in the early 2000s, but their medicinal potential was unrealized until strategic scaffold hopping initiatives. Key milestones include:
The specific compound N-(4-ethylphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide represents a strategic hybrid of these developments. Its para-ethylaniline moiety derives from PXR antagonist optimizations (e.g., SJPYT-310), while the 5-methyl-1-phenyl core reflects antimicrobial lead structures [2] . This convergence exemplifies modern scaffold refinement strategies in polypharmacology.
Table 3: Evolution of Key 1,2,3-Triazole-4-Carboxamide Therapeutics
Compound | Year | Therapeutic Area | Key Advancement |
---|---|---|---|
Rufinamide | 2008 | Epilepsy | First FDA-approved triazole-carboxamide |
SPA70 | 2018 | PXR antagonism | Proof of concept for co-drug therapy |
SJΠYT-306 (Compound 85) | 2022 | Oncology (PXR inhibition) | Low nM IC₅₀; dual inverse agonist/antagonist |
This compound | 2022+ | Multitarget applications | Hybrid design merging antimicrobial/PXR features |
Chronology based on clinical and preclinical developments [2] [6]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: